![molecular formula C14H17BrN2O5S B2476438 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 893725-68-3](/img/structure/B2476438.png)
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
Scientific Research Applications
Antimicrobial Activity : Compounds synthesized from piperazine and related structures have demonstrated considerable antibacterial activity. This includes new pyridine derivatives showing promising antimicrobial properties (Patel & Agravat, 2009).
Structural Analysis and Hydrogen Bonding : Studies on proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine, reveal insights into hydrogen-bonding patterns and structural diversity (Smith, Wermuth & Sagatys, 2011).
Crystal Structure Studies : Research has been conducted on the crystal structure of compounds similar to 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, providing valuable data for understanding molecular conformations (Faizi, Ahmad & Golenya, 2016).
Hemostatic Activity : Derivatives of 4-oxobutanoic acid have been synthesized and evaluated for their impact on the blood coagulation system, revealing compounds with high hemostatic activity and low acute toxicity (Pulina, Kozhukhar, Kuznetsov, Rubtsov & Starkova, 2017).
Synthesis of Novel Compounds : Research includes the synthesis of new compounds using piperazine derivatives, which are then evaluated for various biological activities, including antimicrobial properties (Srinivasan, Beema Shafreen, Nithyanand, Manisankar & Pandian, 2010).
Cancer Research : Piperazine derivatives of butyric acid have been studied for their effects on the differentiation and proliferation of human leukemic cells, demonstrating potential for cancer therapy (Gillet, Jeannesson, Sefraoui, Arnould-Guérin, Kirkiacharian, Jardillier & Pieri, 1997).
Polyamide Synthesis : Research includes the synthesis of polyamides containing uracil and adenine using piperazine, with applications in the field of polymer chemistry (Hattori & Kinoshita, 1979).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as n-arylpiperazines , which are known to interact with various receptors and enzymes in the body.
Mode of Action
N-arylpiperazines, the class of compounds to which it belongs, typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
properties
IUPAC Name |
4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKBSCDVAXWLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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